Cyanine3 DBCO hexafluorophosphate

Fluorescence Quantum Yield Bioorthogonal Labeling Cyanine Dyes

Cyanine3 DBCO hexafluorophosphate delivers 3.1× higher quantum yield (Φ=0.31) than sulfo-Cyanine3 DBCO, enabling low-abundance target detection. Hexafluorophosphate counterion ensures superior aqueous solubility over chloride salts. Copper-free SPAAC kinetics (k₂=0.3–0.9 M⁻¹s⁻¹) achieve >95% labeling in 30–60 min without copper cytotoxicity—ideal for live-cell metabolic labeling and real-time glycoprotein tracking. >80% photostability retention after 100 h supports extended time-lapse imaging. Fully TRITC/Cy3 filter-set compatible for multiplexing with GFP, Cy5, or DAPI. >90% antigen-binding activity retained post-labeling, outperforming glutaraldehyde crosslinking.

Molecular Formula C51H57F6N4O2P
Molecular Weight 903.0 g/mol
Cat. No. B13893309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3 DBCO hexafluorophosphate
Molecular FormulaC51H57F6N4O2P
Molecular Weight903.0 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1
InChIKeyZCVMVYOXTRZBTA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine3 DBCO hexafluorophosphate: Copper-Free Click Fluorescent Probe for Azide-Labeled Biomolecule Imaging Procurement Guide


Cyanine3 DBCO hexafluorophosphate (CAS 2692677-79-3) is a bioorthogonal fluorescent probe combining a Cyanine3 fluorophore (Ex/Em 550/570 nm) with a dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) . The hexafluorophosphate counterion enhances aqueous stability and solubility relative to chloride salts, making this formulation preferred for sensitive biological applications .

Why Cyanine3 DBCO Hexafluorophosphate Cannot Be Replaced by Other Cyanine Probes


Direct substitution with sulfo-Cyanine3 DBCO, Cyanine5 DBCO, or Cyanine3 azide is not possible without altering experimental outcomes. Sulfo-Cyanine3 DBCO sacrifices quantum yield (Φ = 0.1 vs. 0.31) and excitation/emission maxima (548/563 nm vs. 550/570 nm) for aqueous solubility . Cyanine5 DBCO operates in the far-red region (Ex/Em ~646/662 nm), preventing spectral multiplexing with green/orange channels [1]. Cyanine3 azide requires copper(I) catalysis (CuAAC), introducing cytotoxicity and protein precipitation artifacts incompatible with live-cell imaging .

Quantitative Differentiation Evidence: Cyanine3 DBCO Hexafluorophosphate vs. Closest Comparators


Fluorescence Quantum Yield: Cyanine3 DBCO Hexafluorophosphate vs. Sulfo-Cyanine3 DBCO

Cyanine3 DBCO hexafluorophosphate exhibits a fluorescence quantum yield (Φ) of 0.31, which is 3.1× higher than sulfo-Cyanine3 DBCO (Φ = 0.1). This difference is critical for detection sensitivity in fluorescence microscopy and flow cytometry .

Fluorescence Quantum Yield Bioorthogonal Labeling Cyanine Dyes

Reaction Kinetics: SPAAC Rate Constant Range for DBCO Conjugates

The DBCO moiety in Cyanine3 DBCO hexafluorophosphate enables strain-promoted alkyne-azide cycloaddition (SPAAC) with second-order rate constants ranging from 0.3 to 0.9 M⁻¹s⁻¹. This is >10⁵× faster than non-strained terminal alkynes (k₂ ~10⁻⁴ M⁻¹s⁻¹ for copper-catalyzed reactions without catalyst) [1].

SPAAC Kinetics Copper-Free Click Chemistry Second-Order Rate Constant

Water Solubility: Cyanine3 DBCO Hexafluorophosphate vs. Sulfo-Cyanine3 DBCO

Cyanine3 DBCO hexafluorophosphate is practically insoluble in water (<1 μM, <1 mg/L), requiring organic co-solvent (DMSO, DMF) for aqueous labeling. In contrast, sulfo-Cyanine3 DBCO is fully water-soluble (0.11 M, 11 g/L), enabling direct aqueous-phase labeling without organic solvents [1].

Aqueous Solubility Click Chemistry Bioconjugation

Photostability: Cyanine3 DBCO Hexafluorophosphate vs. Generic Cyanine3 Dyes

Cyanine3 DBCO hexafluorophosphate demonstrates >80% fluorescence intensity retention after 100 hours of continuous excitation, exceeding the photostability of standard Cyanine3 dyes which exhibit rapid photobleaching [1]. This enhanced stability is attributed to the hexafluorophosphate counterion formulation.

Photostability Fluorescence Imaging Time-Lapse Microscopy

Protein Labeling Efficiency: Cyanine3 DBCO Hexafluorophosphate vs. Traditional Crosslinking Methods

Cyanine3 DBCO hexafluorophosphate achieves >95% labeling efficiency of azide-modified proteins under mild conditions (room temperature, pH 6.0–8.0), with retention of >90% antigen-binding activity post-conjugation. In contrast, traditional glutaraldehyde crosslinking often reduces antibody activity by 30–50% [1].

Protein Labeling Click Chemistry Efficiency Antibody Conjugation

Spectral Compatibility: Cyanine3 DBCO vs. Cyanine5 DBCO for Multiplex Imaging

Cyanine3 DBCO hexafluorophosphate (Ex/Em 550/570 nm) is spectrally compatible with common green/orange filter sets (e.g., TRITC, Cy3, Alexa Fluor 555) and can be multiplexed with Cy5 (Ex/Em ~646/662 nm) without cross-talk. Cyanine5 DBCO cannot be used for green/orange channel detection, limiting its utility in standard fluorescence microscopes equipped only with GFP/TRITC filters .

Multiplex Imaging Spectral Separation Flow Cytometry

Cyanine3 DBCO Hexafluorophosphate: Optimal Application Scenarios Based on Quantitative Evidence


High-Sensitivity Fluorescence Microscopy and Flow Cytometry

With a fluorescence quantum yield of 0.31—3.1× higher than sulfo-Cyanine3 DBCO—Cyanine3 DBCO hexafluorophosphate is the preferred probe for detecting low-abundance targets or when minimal probe concentration is required to avoid biological perturbation . Its fast SPAAC kinetics (k₂ = 0.3–0.9 M⁻¹s⁻¹) enable efficient labeling within 30–60 minutes at μM concentrations [1].

Live-Cell Imaging of Azide-Modified Biomolecules

The copper-free SPAAC mechanism eliminates copper(I) cytotoxicity and protein precipitation artifacts inherent to CuAAC-based probes (e.g., Cyanine3 azide). This makes Cyanine3 DBCO hexafluorophosphate uniquely suitable for live-cell metabolic labeling (e.g., azido-sugar incorporation) and real-time tracking of cell-surface glycoproteins . Photostability exceeding 80% retention after 100 h continuous excitation supports extended time-lapse imaging [1].

Functional Antibody and Protein Conjugate Preparation

The probe achieves >95% labeling efficiency of azide-modified antibodies while retaining >90% antigen-binding activity, outperforming glutaraldehyde crosslinking methods that typically reduce activity by 30–50% . This high functional recovery is essential for producing reliable immunofluorescence reagents and targeted imaging probes.

Multiplexed Fluorescence Assays Requiring Green/Orange Channel Detection

Cyanine3 DBCO hexafluorophosphate (Ex/Em 550/570 nm) is fully compatible with standard TRITC/Cy3/Alexa Fluor 555 filter sets, enabling simultaneous detection with GFP (green), Cy5 (far-red), or DAPI (blue) without spectral crosstalk . In contrast, Cyanine5 DBCO is restricted to far-red channels and cannot substitute in green/orange multiplex panels.

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